N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
This compound is a bis-heterocyclic benzamide derivative featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a 4-(dimethylsulfamoyl)benzamide group. The dimethylpyrazole and dimethylsulfamoyl groups may enhance lipophilicity and target binding, while the oxadiazole ring contributes to metabolic stability and π-π stacking interactions.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S/c1-10-9-13(22(4)20-10)15-18-19-16(26-15)17-14(23)11-5-7-12(8-6-11)27(24,25)21(2)3/h5-9H,1-4H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKDVQHJOHGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It is known that pyrazole derivatives can interact with various targets to exert their effects.
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects.
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture. It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{13}H_{16}N_{6}O_{3}S
- Molecular Weight: 320.37 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, related pyrazole derivatives have been shown to disrupt mTORC1 activity and promote autophagy in cancer cells. This mechanism is crucial as it can lead to reduced cell proliferation and increased apoptosis in tumor cells under metabolic stress conditions .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl) | <0.5 | mTORC1 inhibition and autophagy modulation |
| N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-... | TBD | Potential autophagy modulation and apoptosis induction |
The biological activity of this compound may involve several mechanisms:
- mTORC1 Pathway Inhibition: Similar compounds have been shown to inhibit the mTORC1 signaling pathway, which plays a critical role in cell growth and metabolism. This inhibition leads to reduced protein synthesis and promotes autophagy .
- Autophagy Modulation: The compound may enhance basal autophagy levels while impairing autophagic flux under nutrient-replete conditions. This selective modulation is particularly advantageous for targeting cancer cells that rely on autophagy for survival in nutrient-poor environments .
- Cell Cycle Arrest: Preliminary studies suggest that related pyrazole compounds can induce cell cycle arrest in various cancer cell lines, effectively halting proliferation .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various pyrazole derivatives on C6 glioma and SH-SY5Y neuroblastoma cell lines. The results indicated that specific derivatives exhibited IC50 values ranging from 5.00 to 29.85 µM, demonstrating selective cytotoxicity against these cancer cell lines .
Study 2: Autophagy and Cancer Cell Viability
Research focusing on the effects of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-... showed that treatment with this compound led to significant alterations in autophagic flux and cell viability in pancreatic cancer models. The findings suggested a potential therapeutic application in targeting solid tumors under metabolic stress .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The oxadiazole moiety has been associated with anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth.
Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the compound could enhance its therapeutic efficacy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. The incorporation of the pyrazole and oxadiazole rings contributes to its ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Activity
Pesticide Development
The compound's unique structure makes it a candidate for developing novel pesticides. Its efficacy against certain pests has been evaluated through field studies.
Case Study : Research conducted by agricultural scientists indicated that formulations containing this compound significantly reduced pest populations in controlled trials, demonstrating its potential as a safe alternative to conventional pesticides .
Plant Growth Regulation
Preliminary studies suggest that the compound may act as a plant growth regulator, enhancing growth rates and yield in various crops.
Data Table: Effects on Plant Growth
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 1,3,4-Oxadiazole Cores
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- Structures :
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- LMM5 substitutes the pyrazole in the target compound with a 4-methoxyphenylmethyl group.
- LMM11 replaces the pyrazole with a furan-2-yl moiety.
- Biological Activity :
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline
- Structure: Features a phenylpyrazole linked to the oxadiazole ring and a dimethylamino group.
- Key Differences: Lacks the dimethylsulfamoylbenzamide group; instead, it has a dimethylaniline substituent.
- Implications :
- Reduced conjugation may decrease binding affinity to enzymatic targets compared to the target compound’s fully conjugated system.
Thiadiazole-Based Analogs
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Structure : Replaces the oxadiazole with a 1,3,4-thiadiazole core.
- Key Differences :
- Implications :
Pyrazole-Containing Sulfonamides
N-[1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (F269-0500)
- Structure: Combines pyrazole with a dihydropyrimidinone core.
- Key Differences: Lacks the oxadiazole ring; instead, features a pyrimidinone scaffold. Lower hydrogen-bond donor count (2 vs. 2–3 in oxadiazole analogs) .
- Physicochemical Properties :
- logP: 2.94; Polar Surface Area: 71.49 Ų (comparable to the target compound).
- Reduced hydrogen-bonding capacity may limit interactions with polar enzymatic pockets.
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- Oxadiazole vs. Thiadiazole: The oxygen atom in oxadiazole derivatives (e.g., target compound, LMM5/11) shortens C–N bonds (1.29–1.31 Å vs.
- Substituent Effects :
- Methoxy groups (LMM5) improve antifungal activity but may increase metabolic instability.
- Dimethylpyrazole in the target compound balances lipophilicity (logP ~2.5) and solubility, critical for bioavailability.
- Unresolved Questions :
- Specific MIC values for the target compound against C. albicans require experimental validation.
- Toxicity profiles of dimethylsulfamoyl groups across analogs are underexplored.
Preparation Methods
Cyclization of 1,3-Dimethylpyrazole-5-carbohydrazide
The oxadiazole core is synthesized via cyclization of 1,3-dimethylpyrazole-5-carbohydrazide. This intermediate is prepared by reacting 1,3-dimethylpyrazole-5-carboxylic acid with hydrazine hydrate in ethanol under reflux. Cyclization to form the 1,3,4-oxadiazole ring is achieved using triphosgene in dichloromethane at 0–5°C, yielding 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine with a reported purity of >95% (HPLC).
Reaction Conditions:
-
Hydrazide formation: Ethanol, reflux, 12 h.
-
Cyclization: Triphosgene (1.2 equiv), DCM, 0–5°C, 4 h.
Alternative Route via Thiosemicarbazide Intermediate
An alternative method involves the formation of a thiosemicarbazide intermediate, followed by oxidative cyclization. 1,3-Dimethylpyrazole-5-carbaldehyde is treated with thiosemicarbazide in ethanol under acidic conditions (HCl, 50°C, 6 h), yielding the thiosemicarbazide derivative. Oxidation with iodine in DMSO at 80°C for 2 h produces the oxadiazole ring. This route offers moderate yields (65–70%) but avoids the use of toxic triphosgene.
Preparation of 4-(Dimethylsulfamoyl)benzoyl Chloride
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is sulfonylated using dimethylsulfamoyl chloride in the presence of pyridine as a base. The reaction proceeds in anhydrous THF at 0°C for 1 h, followed by warming to room temperature for 12 h. The resulting 4-(dimethylsulfamoyl)benzoic acid is isolated via filtration and recrystallized from ethanol (yield: 85%).
Reaction Conditions:
-
Sulfonylation: Dimethylsulfamoyl chloride (1.5 equiv), pyridine (2.0 equiv), THF, 0°C → RT.
Conversion to Acid Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (3.0 equiv) in toluene under reflux for 3 h. Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in the coupling step.
Coupling of Oxadiazole Amine and Benzoyl Chloride
Amide Bond Formation
The final step involves coupling 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine with 4-(dimethylsulfamoyl)benzoyl chloride. The reaction is conducted in anhydrous DMF using HATU (1.1 equiv) and DIPEA (3.0 equiv) as coupling agents at 0°C for 30 min, followed by stirring at room temperature for 12 h. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) to yield the title compound as a white solid (75% yield).
Key Analytical Data:
Optimization of Coupling Conditions
Comparative studies reveal that HATU outperforms EDCI and DCC in terms of yield and reaction time (Table 1). Solvent screening indicates DMF provides superior solubility for both reactants compared to THF or acetonitrile.
Table 1: Coupling Agent Screening for Amide Formation
| Coupling Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| HATU | 75 | 12 |
| EDCI | 62 | 18 |
| DCC | 58 | 24 |
Alternative Synthetic Routes
One-Pot Cyclization-Coupling Approach
A streamlined one-pot method involves in situ generation of the oxadiazole amine followed by immediate coupling with the benzoyl chloride. This approach reduces purification steps but requires precise stoichiometric control, achieving a lower yield (60%) due to side reactions.
Solid-Phase Synthesis
Immobilization of the oxadiazole amine on Wang resin enables iterative coupling and cleavage steps. While this method facilitates high-throughput screening, scalability remains challenging, with yields <50%.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide?
The synthesis typically involves coupling reactions between heterocyclic intermediates. For example, 1,3,4-oxadiazole-thiol derivatives (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) are reacted with substituted benzamides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at room temperature . Purification often requires column chromatography or recrystallization to achieve high yields (>70%) and purity (>95%). Key intermediates should be validated via NMR and mass spectrometry to confirm structural integrity before proceeding to subsequent steps.
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical techniques include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., dimethylpyrazole protons at δ 2.1–2.5 ppm; oxadiazole carbons at ~160–165 ppm).
- Mass Spectrometry (ESI/HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : For definitive bond-length and dihedral-angle analysis, particularly to resolve conformational ambiguities in heterocyclic rings (e.g., oxadiazole-pyrazole dihedral angles ~7.97°) .
Q. What are the primary structure-activity relationship (SAR) insights for this compound?
The dimethylpyrazole and oxadiazole moieties contribute to π-π stacking and hydrogen-bonding interactions with biological targets. Substitutions on the benzamide sulfamoyl group (e.g., dimethylamino) enhance solubility and bioavailability. Comparative studies show that electron-withdrawing groups on the oxadiazole ring (e.g., methyl) increase metabolic stability .
Advanced Research Questions
Q. How do electronic effects influence the conformational stability of the oxadiazole-pyrazole core?
X-ray crystallography reveals that the oxadiazole ring’s electron-withdrawing oxygen shortens adjacent N–C bonds (e.g., N4–C12: 1.290 Å vs. N2–C9: 1.311 Å in pyrazole) and elongates N–N bonds (N3–N4: 1.414 Å vs. N1–N2: 1.370 Å). These distortions arise from conjugation with the benzamide group, creating a planar conformation (dihedral angle: ~8°) that optimizes intermolecular interactions in crystal lattices . Computational studies (DFT) can further predict torsional energy barriers for dynamic stability analysis.
Q. What strategies are effective in resolving contradictory bioactivity data across in vitro and in vivo models?
Discrepancies often stem from metabolic instability or off-target interactions. To address this:
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfamoyl cleavage).
- Proteomic Screening : Employ SPR or ITC to assess binding specificity to kinases or enzymes (e.g., tyrosine kinases) .
- Pharmacokinetic Optimization : Introduce steric hindrance (e.g., tert-butyl groups) or fluorinated substituents to block metabolic hotspots .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding.
- CRISPR-Cas9 Knockout Models : Validate target dependency by deleting suspected receptors (e.g., EGFR, VEGFR).
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., sulfamoyl group binding to ATP pockets) to guide mutagenesis studies .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
